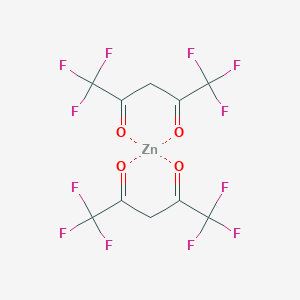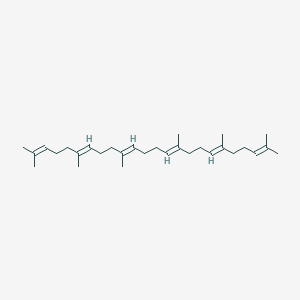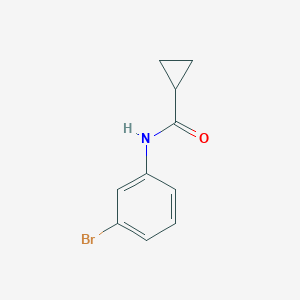
Kupfermonohydrid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper monohydride, with the chemical formula CuH, is an inorganic compound consisting of copper and hydrogen. It is a red solid that is rarely isolated in pure form due to its tendency to decompose into its elemental components. Copper monohydride is primarily used as a reducing agent in organic synthesis and as a precursor to various catalysts .
Wissenschaftliche Forschungsanwendungen
Copper monohydride has several scientific research applications, including:
Chemistry: Used as a reducing agent in organic synthesis and as a precursor to catalysts.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the production of various copper-based catalysts and in hydrogen storage applications .
Wirkmechanismus
Target of Action
Copper Monohydride primarily targets copper-binding proteins such as Antioxidant 1 (ATOX1) . ATOX1 plays an indispensable role in maintaining cellular copper homeostasis, antioxidative stress, and transcriptional regulation . It’s also involved in the regulation of cell migration, proliferation, autophagy, DNA damage repair (DDR), and death, as well as in organism development and reproduction .
Mode of Action
Copper Monohydride interacts with its targets through a multifaceted process . The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .
Biochemical Pathways
Copper Monohydride affects several biochemical pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as ATOX1, Cox17, and CCS . Copper metabolism must be tightly controlled to achieve homeostasis and avoid disorders .
Pharmacokinetics
It’s known that copper is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport .
Result of Action
Copper Monohydride is a red solid, rarely isolated as a pure composition, that decomposes to the elements . It is mainly produced as a reducing agent in organic synthesis and as a precursor to various catalysts . Its stoichiometric and catalytic reactivity is akin to that of copper hydride clusters .
Action Environment
The action of Copper Monohydride can be influenced by environmental factors. For instance, the preparation of single-atom catalysts always requires harsh conditions such as high-temperature pyrolysis or strong acid etching . A simple and effective plasma-activated strategy has been employed to synthesize a MOF-based single-atom copper catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper monohydride can be synthesized through several methods. One common method involves the reduction of an aqueous solution of copper(II) sulfate with hypophosphorous acid (H₃PO₂). This method was first reported by the French chemist Adolphe Wurtz in 1844 . Another method involves the sonication technique, which was first used by Panitat Hasin and Yiying Wu in 2011 .
Industrial Production Methods: Industrial production of copper monohydride typically involves the reaction of copper carbonate hydroxide (CuCO₃·Cu(OH)₂) with hypophosphorous acid in solution. This method is preferred due to its efficiency and the high purity of the resulting product .
Analyse Chemischer Reaktionen
Types of Reactions: Copper monohydride generally behaves as a source of hydrogen anions (H⁻). It undergoes various types of reactions, including:
Oxidation: Copper monohydride can be oxidized to form copper(I) oxide (Cu₂O) and copper(II) oxide (CuO).
Reduction: It can reduce other compounds by donating hydrogen anions.
Substitution: Copper monohydride can participate in substitution reactions where the hydrogen anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Copper monohydride itself acts as a reducing agent.
Substitution: Reagents such as hydrochloric acid (HCl) can be used for substitution reactions.
Major Products Formed:
Oxidation: Copper(I) oxide (Cu₂O) and copper(II) oxide (CuO).
Reduction: Various reduced organic compounds.
Substitution: Copper chloride (CuCl) and hydrogen gas (H₂)
Vergleich Mit ähnlichen Verbindungen
Copper(I) oxide (Cu₂O): A stable compound with similar oxidation states but different chemical properties.
Copper(II) oxide (CuO): Another stable compound with different oxidation states and properties.
Copper hydroxide (CuOH): A less stable compound compared to copper monohydride.
Uniqueness: Copper monohydride is unique due to its ability to act as a source of hydrogen anions, making it a valuable reducing agent in organic synthesis. Its instability and tendency to decompose into elemental copper and hydrogen also distinguish it from other copper compounds .
Eigenschaften
IUPAC Name |
copper monohydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLDSOAQUJVBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CuH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13517-00-5 |
Source


|
| Record name | Copper hydride (CuH) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13517-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
